molecular formula C14H17N3O2 B5679695 (3Z)-3-(HYDROXYIMINO)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-3-(HYDROXYIMINO)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B5679695
M. Wt: 259.30 g/mol
InChI Key: KAHYGFFYCRNQOA-UHFFFAOYSA-N
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Description

(3Z)-3-(HYDROXYIMINO)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a hydroxyimino group and a piperidinylmethyl substituent on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(HYDROXYIMINO)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with a piperidinylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the indole derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(HYDROXYIMINO)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine group.

    Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include alkyl halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

(3Z)-3-(HYDROXYIMINO)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-(HYDROXYIMINO)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the piperidinylmethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(HYDROXYIMINO)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Lacks the piperidinylmethyl group, which may affect its biological activity and chemical reactivity.

    (3Z)-3-(HYDROXYIMINO)-1-[(MORPHOLIN-4-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: Contains a morpholinylmethyl group instead of a piperidinylmethyl group, which may alter its pharmacokinetic properties.

Uniqueness

The presence of both the hydroxyimino and piperidinylmethyl groups in (3Z)-3-(HYDROXYIMINO)-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-nitroso-1-(piperidin-1-ylmethyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14-13(15-19)11-6-2-3-7-12(11)17(14)10-16-8-4-1-5-9-16/h2-3,6-7,18H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHYGFFYCRNQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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